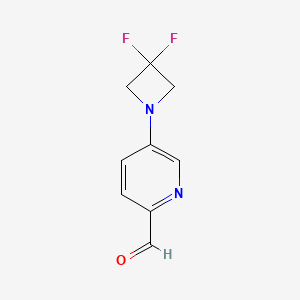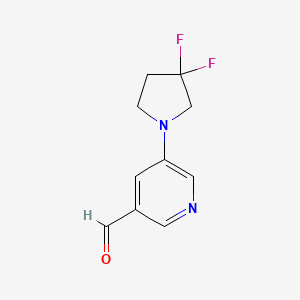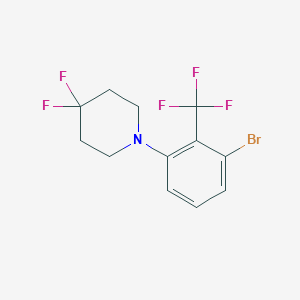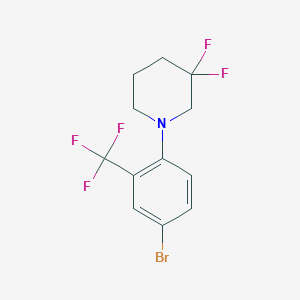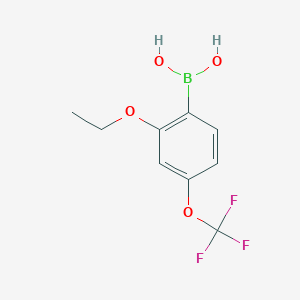
Acide (2-éthoxy-4-(trifluorométhoxy)phényl)boronique
Vue d'ensemble
Description
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid is a chemical compound with the molecular formula C9H10BF3O4 . It is a derivative of phenylboronic acid where the phenyl group is substituted with an ethoxy group at the 2nd position and a trifluoromethoxy group at the 4th position .
Molecular Structure Analysis
The molecular structure of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid consists of a phenyl ring with an ethoxy group (-OCH2CH3) at the 2nd position and a trifluoromethoxy group (-OCF3) at the 4th position. The phenyl ring is also bonded to a boronic acid group (-B(OH)2) .Chemical Reactions Analysis
Boronic acids, including (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid, are commonly used as reactants in Suzuki-Miyaura cross-coupling reactions . They can also be involved in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid has a molecular weight of 249.98 . The physical form of this compound is not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Recherche sur le cancer
Ce composé est utilisé dans la synthèse des inhibiteurs de la lactate déshydrogénase, qui sont importants dans l'étude de la prolifération des cellules cancéreuses. La lactate déshydrogénase joue un rôle crucial dans le métabolisme des cellules cancéreuses, et les inhibiteurs peuvent aider à contrôler leur croissance .
Traitement de la tuberculose
Il sert de précurseur pour la synthèse des analogues de la PA-824, qui sont étudiés pour leur potentiel en tant que médicaments antituberculeux. La tuberculose reste un problème majeur de santé publique mondial, et de nouveaux traitements sont constamment recherchés .
Troubles neurologiques
Le composé est impliqué dans la création de modulateurs de la protéine de neurone moteur de survie. Ces modulateurs ont des implications dans le traitement de l'amyotrophie spinale, une maladie génétique qui affecte le contrôle du mouvement musculaire .
Maladies cardiovasculaires
Il est utilisé pour synthétiser des dérivés d'acide nitro-phénoxybenzoïque pour l'inhibition de la PAI-1. La PAI-1 est une protéine qui joue un rôle important dans la régulation de la fibrinolyse, et ses inhibiteurs sont étudiés pour leur potentiel à traiter diverses maladies cardiovasculaires .
Synthèse organique
Cet acide boronique est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont largement utilisées en synthèse organique pour créer des composés biaryliques, une structure essentielle dans de nombreux médicaments et matériaux organiques .
Gestion de la douleur
Le composé est un réactif pour préparer des antagonistes du récepteur potentiel transitoire de la mélastanine 8. Ces antagonistes sont étudiés pour leur utilisation potentielle dans le traitement de la douleur et d'autres troubles sensoriels .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a method for forming carbon-carbon bonds and is widely used in organic chemistry .
Pharmacokinetics
It’s worth noting that the compound’s physical form is solid, and it has a molecular weight of 24998 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules.
Analyse Biochimique
Biochemical Properties
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts during the transmetalation step of the Suzuki-Miyaura coupling, facilitating the transfer of organic groups from boron to palladium . Additionally, (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid can be used in the synthesis of lactate dehydrogenase inhibitors, which are important for cancer cell proliferation studies .
Cellular Effects
The effects of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid on various cell types and cellular processes are not extensively documented. For instance, lactate dehydrogenase inhibitors synthesized using (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid can affect cancer cell metabolism by inhibiting the conversion of pyruvate to lactate, thereby disrupting the energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid involves its role as a boron reagent in the Suzuki-Miyaura coupling reaction . During this reaction, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. The compound’s ability to form stable complexes with palladium catalysts is key to its effectiveness in these reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied . In in vitro and in vivo studies, the compound’s stability and potential degradation products should be monitored to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid at different dosages in animal models have not been well-documented. It is essential to consider potential threshold effects and toxic or adverse effects at high doses when using this compound in animal studies . Careful dosage optimization is necessary to minimize any potential adverse effects and to ensure the compound’s efficacy in biochemical research .
Metabolic Pathways
The metabolic pathways involving (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid are not well-characterized. The compound’s role in the synthesis of biologically active molecules suggests that it may influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid within cells and tissues are not extensively studied. Boronic acids are known to interact with transporters and binding proteins that facilitate their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for its effective use in biochemical research .
Subcellular Localization
Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
[2-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(17-9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPPAHNTNNTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207884 | |
| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-18-5 | |
| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






